molecular formula C28H46O4 B592604 Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4

Cat. No.: B592604
M. Wt: 450.7 g/mol
InChI Key: KVZQPXDGIYJYLU-HLUUBPERSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 (CAS 1398065-81-0) is a deuterated analog of Phthalic Acid Bis(3,7-dimethyloctyl) Ester (CAS 316808-86-3), where four hydrogen atoms are replaced with deuterium . This isotopic labeling enhances its utility as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying phthalate esters (PAEs) in environmental matrices like soil . Its structure features branched 3,7-dimethyloctyl chains attached to the phthalate backbone, influencing physicochemical properties such as solubility and volatility.

Properties

IUPAC Name

bis(3,7-dimethyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-21(2)11-9-13-23(5)17-19-31-27(29)25-15-7-8-16-26(25)28(30)32-20-18-24(6)14-10-12-22(3)4/h7-8,15-16,21-24H,9-14,17-20H2,1-6H3/i7D,8D,15D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZQPXDGIYJYLU-HLUUBPERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)CCCC(C)C)C(=O)OCCC(C)CCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuterated Precursor Synthesis

The incorporation of deuterium into the phthalic acid moiety is critical for ensuring isotopic purity. The deuterium atoms are positioned at the 3, 4, 5, and 6 positions of the benzene ring, as indicated by the SMILES notation:
[2H]c1c([2H])c([2H])c(...)c(...)c1[2H]\text{[2H]c1c([2H])c([2H])c(...)c(...)c1[2H]}
This deuteration is achieved through one of two methods:

  • Acid-Catalyzed Deuterium Exchange :
    Phthalic acid is refluxed with deuterated sulfuric acid (D2SO4\text{D}_2\text{SO}_4) in heavy water (D2O\text{D}_2\text{O}) at 120–150°C for 48–72 hours. The reaction replaces hydrogen atoms on the aromatic ring with deuterium via electrophilic aromatic substitution.
    C8H6O4+4 D2OH+C8D4H2O4+4 HDO\text{C}_8\text{H}_6\text{O}_4 + 4\ \text{D}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_8\text{D}_4\text{H}_2\text{O}_4 + 4\ \text{HDO}

  • Deuterated Phthalic Anhydride :
    Commercially available phthalic anhydride-d4 (CAS 87976-26-9) is hydrolyzed in D2O\text{D}_2\text{O} to yield phthalic acid-d4.

Esterification with 3,7-Dimethyloctanol

The deuterated phthalic acid undergoes Fischer esterification with 3,7-dimethyloctanol under acidic conditions. Key parameters include:

Parameter Conditions
Catalyst Sulfuric acid (0.5–1.0 mol%) or p-toluenesulfonic acid (1–2 mol%)
Molar Ratio 1:2.2 (phthalic acid-d4 : 3,7-dimethyloctanol) to drive equilibrium
Temperature 140–160°C under reflux with a Dean-Stark trap for azeotropic water removal
Reaction Time 6–12 hours
Solvent Toluene or xylene (optional for homogeneous mixing)

The reaction proceeds via nucleophilic acyl substitution:
C8D4H2O4+2 C10H21OHH+C28D4H42O4+2 H2O\text{C}_8\text{D}_4\text{H}_2\text{O}_4 + 2\ \text{C}_{10}\text{H}_{21}\text{OH} \xrightarrow{\text{H}^+} \text{C}_{28}\text{D}_4\text{H}_{42}\text{O}_4 + 2\ \text{H}_2\text{O}

Optimization of Reaction Conditions

Catalytic Efficiency

Comparative studies of catalysts reveal sulfuric acid achieves 85–90% conversion, while p-toluenesulfonic acid offers milder conditions (120°C) with 80–85% yield. Prolonged heating (>12 hours) risks side reactions, such as alcohol dehydration or ester decomposition.

Solvent-Free Synthesis

Industrial-scale protocols often omit solvents to reduce costs. Without toluene, the reaction requires vigorous stirring and incremental alcohol addition to maintain homogeneity.

Purification and Isolation

Post-Reaction Workup

  • Neutralization : The crude product is washed with 5% aqueous NaHCO3\text{NaHCO}_3 to remove residual acid.

  • Drying : Anhydrous MgSO4\text{MgSO}_4 or molecular sieves are used to eliminate moisture.

  • Distillation : Excess 3,7-dimethyloctanol is removed via vacuum distillation (0.1 mbar, 180–200°C).

Chromatographic Purification

For analytical-grade purity (>98%), silica gel column chromatography with hexane:ethyl acetate (9:1) is employed. The deuterated ester elutes at Rf=0.450.50R_f = 0.45–0.50.

Quality Control and Characterization

Spectroscopic Analysis

  • NMR : 1H^1\text{H}-NMR shows absence of aromatic protons (δ 7.5–8.1 ppm), confirming deuteration.

  • MS : Molecular ion peak at m/z=450.687m/z = 450.687 (C28D4H42O4\text{C}_{28}\text{D}_4\text{H}_{42}\text{O}_4) with isotopic purity >98%.

Purity Standards

Parameter Specification
Isotopic Enrichment ≥98 atom% D
Chemical Purity ≥95% (HPLC, UV detection at 254 nm)
Residual Solvents <50 ppm (GC-FID)

Industrial and Environmental Considerations

Scalability Challenges

  • Deuterium Cost : D2O\text{D}_2\text{O} and deuterated reagents contribute to 60–70% of production expenses.

  • Waste Management : Heavy water and acidic byproducts require neutralization before disposal.

Regulatory Compliance

The compound is classified as a Controlled Product under chemical safety regulations due to its environmental persistence. Manufacturers must adhere to ISO 9001 and OSHA guidelines for handling deuterated compounds.

Recent Advances and Alternatives

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction time to 2–3 hours with comparable yields (82–85%). This method minimizes thermal degradation, enhancing isotopic integrity.

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) at 50°C in solvent-free systems achieve 70–75% conversion, though deuterium loss (<5%) remains a concern .

Chemical Reactions Analysis

Types of Reactions

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Phthalic Acid Bis(7-methyloctyl) Ester (CAS 20548-62-3)

  • Molecular Structure : Features linear 7-methyloctyl chains, unlike the branched 3,7-dimethyloctyl groups in the target compound.
  • Molecular Weight : 418.61 g/mol (vs. ~422 g/mol for the deuterated analog) .
  • Applications: Used in antimicrobial studies due to bioactivity against pathogens , but associated with carcinogenicity and immunotoxicity .
  • Analytical Use: Non-deuterated form is a target analyte in environmental monitoring, while its deuterated counterpart (e.g., Phthalic Acid Bis(7-methyloctyl) Ester-d4) serves as a quantification standard .

Di(2-ethylhexyl) Phthalate (DEHP, CAS 117-81-7)

  • Molecular Structure : Contains shorter, branched 2-ethylhexyl chains.
  • Molecular Weight : 390.6 g/mol .
  • Applications : A widely used plasticizer with well-documented endocrine-disrupting effects.
  • Key Difference : DEHP’s lower molecular weight and higher volatility contrast with the larger, branched 3,7-dimethyloctyl ester, which may reduce leaching in polymers but increase environmental persistence.

Phthalic Acid Bis(4-methyl-2-pentyl) Ester (CAS 84-63-9)

  • Molecular Structure : Features isohexyl (4-methyl-2-pentyl) chains.
  • Molecular Weight : 334.45 g/mol .
  • Analytical Role : Deuterated versions (e.g., DRE-C16174710) are used in calibration curves for LC-MS/MS due to isotopic stability .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Phthalates

Compound CAS Number Molecular Weight (g/mol) Branching Primary Use Toxicity Profile
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 1398065-81-0 ~422 Branched Analytical standard Low (trace use)
Phthalic Acid Bis(7-methyloctyl) Ester 20548-62-3 418.61 Linear Antimicrobial agent Carcinogenic, immunotoxic
Di(2-ethylhexyl) Phthalate (DEHP) 117-81-7 390.6 Branched Plasticizer Endocrine disruptor
Phthalic Acid Bis(4-methyl-2-pentyl) Ester 84-63-9 334.45 Branched Industrial applications Carcinogenic

Structural Impact on Function

  • Branching vs. Linearity : Branched esters like Bis(3,7-dimethyloctyl) exhibit lower volatility and higher hydrophobicity compared to linear analogs (e.g., Bis(7-methyloctyl)), affecting environmental mobility .
  • Deuterium Substitution : The -d4 label introduces negligible structural changes but significantly improves mass spectrometry detection limits (e.g., LODs of 0.03–13.0 µg/kg in soil) .

Analytical Performance

  • Deuterated phthalates (e.g., Bis(3,7-dimethyloctyl)-d4) are critical for isotope dilution methods, achieving recovery rates of 72.8–101.8% in soil analyses .
  • Non-deuterated analogs are prone to matrix interference, necessitating deuterated standards for accurate quantification .

Toxicity and Regulatory Considerations

  • Bis(7-methyloctyl) Ester: Demonstrated hepatotoxicity and immunotoxicity in pharmacological studies .
  • DEHP : Banned in consumer products in the EU due to reproductive toxicity .
  • Deuterated Analogs : While chemically similar, their use as analytical standards minimizes exposure risks, though handling precautions remain essential .

Biological Activity

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 (also known as D4-DBP) is a synthetic phthalate ester that has garnered attention for its biological activities, particularly in the context of environmental and health sciences. This article reviews the compound's biological effects, mechanisms of action, and potential applications based on recent research findings.

Overview of Phthalic Acid Esters

Phthalic acid esters (PAEs) are a class of lipophilic chemicals predominantly used as plasticizers in various industrial applications. They are characterized by their ability to enhance the flexibility and durability of plastics. However, concerns regarding their environmental persistence and potential health risks have led to increased scrutiny of their biological activities.

Chemical Structure and Properties

  • Chemical Formula : C28H46O4
  • Molecular Weight : 446.66 g/mol
  • CAS Number : 316808-86-3

This compound features a rigid aromatic ring with two flexible fatty side chains, which contribute to its lipophilicity and biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that various PAEs exhibit antimicrobial properties. For instance, studies have shown that certain phthalates can inhibit the growth of bacteria and fungi. Specifically, compounds like di-n-butyl phthalate have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Insecticidal and Allelopathic Effects

Phthalates are also noted for their insecticidal properties. Some studies suggest that PAEs can disrupt insect development by affecting hormonal pathways. Additionally, they exhibit allelopathic effects, influencing plant competition and growth through chemical signaling .

3. Toxicological Implications

Phthalates, including D4-DBP, have been associated with various toxicological effects in both human and animal models. These include:

  • Endocrine disruption
  • Reproductive toxicity
  • Developmental neurotoxicity

Epidemiological studies highlight that early exposure to phthalates may lead to significant neurodevelopmental issues in children .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhao et al. (2020) evaluated the antimicrobial activity of several PAEs, including D4-DBP. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in antimicrobial formulations .

Case Study 2: Insect Growth Disruption

Research focused on the effects of D4-DBP on Aedes aegypti larvae revealed that exposure led to significant mortality rates and developmental delays. This study underscores the potential use of this compound in vector control strategies .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of S. aureus, E. coli
InsecticidalMortality in Aedes aegypti larvae
AllelopathicInhibition of competitor plant species
ToxicologicalEndocrine disruption, neurodevelopmental issues

Q & A

What are the validated methods for synthesizing and characterizing Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 in isotopic purity?

Basic Research Focus
Deuterated phthalate esters are synthesized via acid-catalyzed esterification using deuterated alcohols or isotopic exchange post-synthesis. For this compound, the process involves reacting phthalic anhydride with deuterated 3,7-dimethyloctanol under controlled conditions (e.g., sulfuric acid catalysis at 120–140°C). Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying isotopic purity (>98% deuterium incorporation) and structural integrity. For example, 1H^1\text{H}-NMR should show minimal proton signals in the aromatic region (3,4,5,6-deuteration), while 2H^2\text{H}-NMR confirms deuterium placement .

Which analytical techniques are optimal for quantifying trace levels of this compound in environmental matrices?

Basic Research Focus
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred. Deuterated analogs (e.g., this compound) serve as internal standards to correct for matrix effects. For GC-MS, a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (60°C to 320°C) resolves phthalates. Quantification ions (e.g., m/z 149 for non-deuterated vs. m/z 153 for deuterated) must be validated for specificity .

How does the thermal stability of this compound compare to non-deuterated analogs under accelerated aging conditions?

Advanced Research Focus
Deuteration can alter thermal degradation kinetics due to isotopic mass effects. Studies using thermogravimetric analysis (TGA) and pyrolysis-GC-MS reveal that deuterated esters exhibit ~5–10% higher decomposition temperatures than non-deuterated analogs. For example, under nitrogen at 10°C/min, this compound may degrade at 280°C vs. 265°C for the non-deuterated form. Stability studies should include humidity controls, as ester hydrolysis rates differ between deuterated and protonated species .

What experimental designs address contradictions in environmental persistence data for deuterated phthalates?

Advanced Research Focus
Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) arise from variable microbial activity and matrix interactions. A tiered approach is recommended:

Lab-scale microcosms : Compare degradation rates of deuterated vs. non-deuterated phthalates under controlled aerobic/anaerobic conditions.

Isotope fractionation analysis : Use compound-specific isotope analysis (CSIA) to track biodegradation pathways.

Field validation : Deploy passive samplers in contaminated sites, using deuterated standards to correct for recovery biases.
For this compound, sediment-water partitioning coefficients (KdK_d) should be measured via batch equilibrium tests to resolve mobility contradictions .

How can researchers differentiate between endocrine-disrupting effects of deuterated vs. non-deuterated phthalates in in vitro models?

Advanced Research Focus
Deuteration may modulate receptor binding affinity. For example, in estrogen receptor (ER) transactivation assays:

  • Use human ERα-transfected HeLa cells exposed to 0.1–100 µM phthalates.
  • Measure luciferase activity normalized to cell viability (MTT assay).
  • Compare IC50_{50} values: Deuterated esters may show 1.5–2x higher IC50_{50} due to reduced hydrogen-bonding capacity.
    Parallel metabolomics (e.g., UPLC-QTOF-MS) can identify deuterium-specific phase I/II metabolites affecting toxicity pathways .

What strategies mitigate spectral interference when analyzing deuterated phthalates in complex mixtures via GC-MS?

Advanced Research Focus
Co-eluting isomers (e.g., branched vs. linear alkyl phthalates) complicate quantification. Solutions include:

  • Multidimensional chromatography : Heart-cutting GC×GC-MS improves resolution of C16–C20 phthalate isomers.
  • High-resolution MS : Orbitrap or Q-TOF systems (resolving power >30,000) distinguish isotopic clusters (e.g., [M+H]+\text{[M+H]}^+ at m/z 339.24 vs. 343.25 for deuterated analogs).
  • Machine learning : Train algorithms on retention indices and fragmentation patterns to deconvolute overlapping peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.